molecular formula C22H17NO8S B4787910 3-(methoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate

3-(methoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate

Cat. No.: B4787910
M. Wt: 455.4 g/mol
InChI Key: SOPWHVRAIBNUAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate: is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. The presence of both ester and sulfonyl groups makes it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Esterification: The initial step involves the esterification of 3-(methoxycarbonyl)benzyl alcohol with 2-[(2-nitrophenyl)sulfonyl]benzoic acid. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired ester in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance efficiency and yield. Additionally, industrial processes may employ alternative catalysts or solvents to optimize reaction conditions and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate: can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

    Reduction of the nitro group: 3-(methoxycarbonyl)benzyl 2-[(2-aminophenyl)sulfonyl]benzoate.

    Hydrolysis of the ester group: 3-(carboxy)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate.

Scientific Research Applications

3-(Methoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate: has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals.

    Materials Science: It can be used in the design of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-(methoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate exerts its effects depends on the specific reactions it undergoes. For instance:

    Reduction of the nitro group: The nitro group is reduced to an amine, which can then participate in further chemical reactions.

    Substitution reactions: The sulfonyl group can be replaced by other nucleophiles, leading to the formation of new compounds with different properties.

Comparison with Similar Compounds

3-(Methoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate: can be compared with similar compounds such as:

    3-(Methoxycarbonyl)benzyl benzoate: Lacks the nitro and sulfonyl groups, making it less reactive in certain types of chemical reactions.

    2-[(2-Nitrophenyl)sulfonyl]benzoic acid: Lacks the ester group, which limits its applications in esterification reactions.

The presence of both ester and sulfonyl groups in This compound makes it unique and versatile for various chemical transformations.

Properties

IUPAC Name

(3-methoxycarbonylphenyl)methyl 2-(2-nitrophenyl)sulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO8S/c1-30-21(24)16-8-6-7-15(13-16)14-31-22(25)17-9-2-4-11-19(17)32(28,29)20-12-5-3-10-18(20)23(26)27/h2-13H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPWHVRAIBNUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)COC(=O)C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(methoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate
Reactant of Route 2
Reactant of Route 2
3-(methoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate
Reactant of Route 3
Reactant of Route 3
3-(methoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate
Reactant of Route 4
Reactant of Route 4
3-(methoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate
Reactant of Route 5
Reactant of Route 5
3-(methoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate
Reactant of Route 6
Reactant of Route 6
3-(methoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.